molecular formula C11H10N4O3 B13873649 Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine

Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine

Cat. No.: B13873649
M. Wt: 246.22 g/mol
InChI Key: ZCJUBZJVAMYDJZ-UHFFFAOYSA-N
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Description

N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine typically involves the reaction of 4-nitrophenol with N-methyl-2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile, displacing the chlorine atom on the pyrimidine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A basic pyrimidine derivative with similar structural features.

    4-nitrophenol: A phenolic compound with a nitro group, similar to the nitrophenoxy moiety in N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine.

    N-methyl-2-chloropyrimidine: A pyrimidine derivative with a methyl group and a chlorine atom, similar to the starting material for the synthesis of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine.

Uniqueness

N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a nitrophenoxy moiety. This structural feature imparts specific chemical and biological properties that are not present in other similar compounds. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C11H10N4O3/c1-12-11-13-7-6-10(14-11)18-9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,13,14)

InChI Key

ZCJUBZJVAMYDJZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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